molecular formula C27H25ClN4O3 B2593732 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 892282-83-6

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2593732
CAS No.: 892282-83-6
M. Wt: 488.97
InChI Key: VYQVVRBCOYJBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a quinazoline core, a phenethyl group, and a piperazine moiety substituted with a chlorophenyl group. The unique arrangement of these functional groups contributes to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced via alkylation reactions, using phenethyl halides or similar reagents.

    Attachment of the Piperazine Moiety: The piperazine ring, substituted with a chlorophenyl group, can be synthesized separately and then coupled to the quinazoline core through amide bond formation using coupling reagents like carbodiimides.

    Final Assembly: The final compound is obtained by combining the intermediate products through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, automated reactors, and high-throughput screening of reaction conditions to identify the most efficient and scalable processes.

Chemical Reactions Analysis

Types of Reactions

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.

    Substitution: Reagents like halides, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a lead molecule for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biological Studies: It can be used as a tool compound to study biological pathways and molecular targets, providing insights into the mechanisms of action of related compounds.

    Pharmacological Research: The compound’s interactions with biological receptors and enzymes can be investigated to identify potential drug candidates and understand their pharmacokinetics and pharmacodynamics.

    Industrial Applications: In addition to its medicinal potential, the compound may have applications in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play key roles in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione: shares structural similarities with other quinazoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its structure allows for versatile chemical modifications, enabling the development of a wide range of analogs with tailored properties for various research and industrial purposes.

Properties

CAS No.

892282-83-6

Molecular Formula

C27H25ClN4O3

Molecular Weight

488.97

IUPAC Name

7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H25ClN4O3/c28-21-7-9-22(10-8-21)30-14-16-31(17-15-30)25(33)20-6-11-23-24(18-20)29-27(35)32(26(23)34)13-12-19-4-2-1-3-5-19/h1-11,18H,12-17H2,(H,29,35)

InChI Key

VYQVVRBCOYJBOY-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.